molecular formula C16H19NO3 B6628919 5-[[[3-(Hydroxymethyl)phenyl]methylamino]methyl]-2-methoxyphenol

5-[[[3-(Hydroxymethyl)phenyl]methylamino]methyl]-2-methoxyphenol

Cat. No. B6628919
M. Wt: 273.33 g/mol
InChI Key: PNCIBVIELVDSON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[[[3-(Hydroxymethyl)phenyl]methylamino]methyl]-2-methoxyphenol, commonly known as CGP 12177, is a synthetic compound that belongs to the group of β-adrenergic receptor antagonists. It is widely used in scientific research to understand the mechanism of action of β-adrenergic receptors and their role in various physiological and pathological conditions.

Mechanism of Action

CGP 12177 acts as a selective antagonist of β-adrenergic receptors. It binds to the receptor and prevents the activation of the receptor by endogenous agonists such as adrenaline and noradrenaline. This leads to a decrease in the activity of the sympathetic nervous system, which is responsible for the fight or flight response. CGP 12177 also blocks the activity of β-adrenergic receptors in adipose tissue, which leads to a decrease in lipolysis and an increase in insulin sensitivity.
Biochemical and Physiological Effects:
CGP 12177 has several biochemical and physiological effects. It decreases heart rate, blood pressure, and cardiac output by blocking β1-adrenergic receptors in the heart. It also decreases lipolysis and increases insulin sensitivity by blocking β3-adrenergic receptors in adipose tissue. CGP 12177 has been shown to have anti-inflammatory effects by decreasing the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

CGP 12177 has several advantages as a research tool. It is a selective antagonist of β-adrenergic receptors, which allows for the specific investigation of the role of these receptors in various physiological and pathological conditions. CGP 12177 is also stable and can be easily synthesized in large quantities. However, one limitation of CGP 12177 is that it may have off-target effects on other receptors, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research involving CGP 12177. One area of interest is the development of new drugs targeting β-adrenergic receptors for the treatment of cardiovascular diseases, metabolic disorders, and cancer. Another area of interest is the investigation of the role of β-adrenergic receptors in the regulation of immune function and inflammation. Additionally, further studies are needed to determine the safety and efficacy of CGP 12177 in humans.
Conclusion:
CGP 12177 is a synthetic compound that is widely used in scientific research to study the mechanism of action of β-adrenergic receptors. It has several biochemical and physiological effects and is a valuable research tool for investigating the role of these receptors in various physiological and pathological conditions. Future research involving CGP 12177 has the potential to lead to the development of new drugs and a better understanding of the role of β-adrenergic receptors in human health and disease.

Synthesis Methods

CGP 12177 can be synthesized using various methods, including chemical synthesis, enzymatic synthesis, and chemoenzymatic synthesis. The chemical synthesis of CGP 12177 involves the reaction of 3-(Hydroxymethyl)phenylmethylamine with 2-methoxyphenol in the presence of a suitable catalyst. Enzymatic synthesis involves the use of enzymes such as tyrosinase to catalyze the reaction between tyrosine and 2-methoxyphenol. Chemoenzymatic synthesis combines both chemical and enzymatic methods to produce CGP 12177.

Scientific Research Applications

CGP 12177 is widely used in scientific research to study the mechanism of action of β-adrenergic receptors. It is used to investigate the role of these receptors in various physiological and pathological conditions, including cardiovascular diseases, metabolic disorders, and cancer. CGP 12177 is also used to develop new drugs targeting β-adrenergic receptors.

properties

IUPAC Name

5-[[[3-(hydroxymethyl)phenyl]methylamino]methyl]-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-20-16-6-5-13(8-15(16)19)10-17-9-12-3-2-4-14(7-12)11-18/h2-8,17-19H,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCIBVIELVDSON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCC2=CC(=CC=C2)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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